Methyl acetamido(chloro)acetate

Description

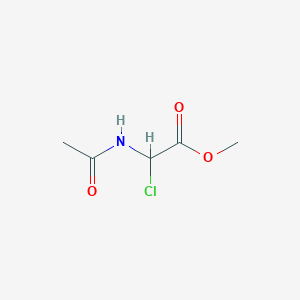

Methyl acetamido(chloro)acetate (IUPAC: methyl 2-acetamido-2-chloroacetate) is a chloro- and acetamido-substituted methyl ester derivative. Its molecular formula is C₅H₈ClNO₃, featuring a chloro group and an acetamido group attached to the α-carbon of the acetate backbone. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its dual functional groups enable versatile reactivity .

Properties

CAS No. |

112051-88-4 |

|---|---|

Molecular Formula |

C5H8ClNO3 |

Molecular Weight |

165.57 g/mol |

IUPAC Name |

methyl 2-acetamido-2-chloroacetate |

InChI |

InChI=1S/C5H8ClNO3/c1-3(8)7-4(6)5(9)10-2/h4H,1-2H3,(H,7,8) |

InChI Key |

VMRUPNNSTUBRRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

Methyl acetamido(chloro)acetate synthesis typically follows two primary pathways: (1) direct chlorination of pre-formed acetamido-containing esters or (2) sequential acetylation and chlorination of chloroacetic acid derivatives. The choice of route depends on feedstock availability, safety considerations, and desired purity. Key reagents include N-chlorosuccinimide (NCS) for chlorination and methanol for esterification, with N,N-dimethylformamide (DMF) serving as a common solvent.

Chlorination Using N-Chlorosuccinimide

Reaction Mechanism and Conditions

Chlorination via NCS proceeds through an electrophilic substitution mechanism. In a representative protocol:

- Substrate Preparation : 4-Acetamido-O-anisic acid methyl ester is dissolved in DMF.

- Chlorination : NCS is added incrementally at 30–45°C, followed by a temperature ramp to 60–80°C to complete the reaction.

- Workup : The crude product is crystallized at 0°C and purified via aqueous recrystallization.

- Step 1 : 45°C for 4 hours (NCS addition).

- Step 2 : 60°C for 5 hours (completion).

- Yield : 78.2% with HPLC purity ≥99.8%.

Table 1: Chlorination Parameters and Outcomes

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature (Step 1) | 30–45°C | |

| Temperature (Step 2) | 60–80°C | |

| Reaction Time (Total) | 7–11 hours | |

| Yield | 70–80% |

Esterification of Chloroacetic Acid Derivatives

Direct Esterification with Methanol

A benchmark method for methyl chloroacetate synthesis involves refluxing chloroacetic acid with methanol:

- Reaction Setup : Chloroacetic acid and methanol (0.366:1 w/w) are heated at 105–110°C.

- Azeotrope Removal : The ternary azeotrope (methyl chloroacetate/water/methanol) is distilled and phase-separated.

- Neutralization and Distillation : Crude ester is neutralized with sodium carbonate, followed by atmospheric and vacuum distillation.

- Yield : 96% (methyl chloroacetate).

- Purity : ≥98.1% after distillation.

Table 2: Esterification Optimization

| Factor | Optimal Value | Source |

|---|---|---|

| Methanol Ratio | 0.366:1 (w/w) | |

| Temperature | 105–110°C | |

| Distillation Cut | 65°C at 8 kPa |

Acetylation-Chlorination Sequence

For this compound, acetylation precedes chlorination:

- Acetylation : Chloroacetic acid is treated with acetic anhydride to introduce the acetamido group.

- Esterification : The acetylated product reacts with methanol under acidic catalysis (e.g., thionyl chloride).

Critical Considerations :

Industrial-Scale Production

Continuous Flow Processes

Modern facilities adopt continuous flow reactors to enhance safety and consistency:

- Automated Feed Systems : Precise dosing of NCS and methanol minimizes side reactions.

- In-Line Analytics : Real-time HPLC monitoring ensures adherence to purity thresholds.

Solvent Recycling

DMF recovery from mother liquors reduces waste and cost. Patent CN105523952A specifies a 1–3:1 DMF-to-substrate ratio for reuse without yield loss.

Chemical Reactions Analysis

Types of Reactions

Methyl acetamido(chloro)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloro group.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl acetamido(chloro)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl acetamido(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in further biochemical reactions. The chloro group can be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl acetamido(chloro)acetate with structurally related compounds:

Key Research Findings

Reactivity Trends : Chloro-substituted esters (e.g., MECA) exhibit higher electrophilicity than their acetamido counterparts, enabling faster nucleophilic substitutions .

Biological Activity : Acetamido groups in this compound may reduce acute toxicity compared to purely chloro-substituted esters, as seen in sodium chloroacetate’s safer handling profile .

Market Use : Methyl chloroacetate dominates industrial applications (e.g., 500+ tons/year in agrochemicals), while acetamido derivatives remain niche due to specialized synthesis requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.